2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring a high-logP quinoline-4-carboxylic acid scaffold face solubility and assay precipitation challenges if analog selection ignores substituent-specific properties. 2-(4-tert-Butylphenyl)quinoline-4-carboxylic acid (CAS 181048-48-6) addresses this with a well-characterized profile: • Calculated logP 5.68 - ~1.3-1.7 units higher than unsubstituted 2-phenylquinoline-4-carboxylic acid, enabling membrane partitioning studies. • Metabolically stable para-tert-butyl group - absence of benzylic C-H bonds eliminates a common CYP450 oxidation site. • Free 4-COOH handle - enables direct amide coupling, ester prodrug formation, or hydrazide conversion without quinoline N-protection. Supplied as a yellow crystalline powder at ≥95% purity with full CoA; multi-gram quantities available for library synthesis.

Molecular Formula C20H19NO2
Molecular Weight 305.4 g/mol
CAS No. 181048-48-6
Cat. No. B185974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid
CAS181048-48-6
Molecular FormulaC20H19NO2
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C20H19NO2/c1-20(2,3)14-10-8-13(9-11-14)18-12-16(19(22)23)15-6-4-5-7-17(15)21-18/h4-12H,1-3H3,(H,22,23)
InChIKeyAPFYGGBLFWRJAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid: Identity & Procurement


2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid (CAS 181048-48-6, MFCD01630700) is a 2,4-disubstituted quinoline-4-carboxylic acid derivative bearing a para-tert-butylphenyl group at the C2 position . It is synthesized via the Pfitzinger reaction between isatin and 4-tert-butylacetophenone under alkaline conditions . The compound is supplied as a yellow crystalline powder with a purity specification of ≥95% (typically 95–97%) from vendors including Sigma-Aldrich (Combi-Blocks), Matrix Scientific, and Leyan . Predicted physicochemical properties include a logP of 5.68, density of 1.2 g/cm³, boiling point of 468.7 °C, and one hydrogen bond donor (carboxylic acid) . It is insoluble in water but soluble in organic solvents . The compound serves as a key precursor for further derivatization, including conversion to quinoline-4-carbohydrazides and 4-aminoquinoline analogs .

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid: Non-Interchangeability with Cinchophen


Within the 2-arylquinoline-4-carboxylic acid series, the identity of the para substituent on the 2-phenyl ring profoundly alters lipophilicity, steric bulk, metabolic susceptibility, and conformational behavior—making simple interchange between analogs scientifically unsound. The target compound's para-tert-butyl group confers a calculated logP of 5.68, approximately 1.3–1.7 log units higher than the unsubstituted parent 2-phenylquinoline-4-carboxylic acid (Cinchophen, estimated logP ~4.0–4.4) [1]. This increased lipophilicity drives greater membrane partitioning potential while simultaneously reducing aqueous solubility, affecting both formulation feasibility and assay behavior . The tert-butyl group also introduces significant steric hindrance (molar refractivity 92.1 cm³ vs. ~70 cm³ for the unsubstituted phenyl analog), which can alter binding pose occupancy in target pockets and influence selectivity profiles [2]. Furthermore, the absence of benzylic C–H bonds in the tert-butyl group eliminates a common site for cytochrome P450-mediated oxidation, potentially conferring different metabolic stability relative to n-butyl, isopropyl, or methyl-substituted analogs [3]. These compound-specific properties mean that SAR conclusions drawn from other 2-aryl analogs cannot be directly extrapolated to this compound.

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid: Differentiation Evidence vs. Cinchophen & Analogs


Lipophilicity vs. Cinchophen

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid exhibits a calculated logP of 5.68, substantially higher than 2-phenylquinoline-4-carboxylic acid (Cinchophen), for which the estimated logP is approximately 4.0–4.4 based on the absence of the lipophilic tert-butyl substituent [1]. This difference of approximately 1.3–1.7 log units translates to a predicted ~20–50-fold increase in octanol-water partition coefficient, indicating significantly higher membrane partitioning potential for the target compound . The ACD/LogD at pH 7.4 is calculated as 2.59 for the target compound, reflecting the ionized carboxylate state under physiological conditions, which partially mitigates the high intrinsic lipophilicity .

Lipophilicity Drug-likeness Membrane permeability ADME prediction

Steric Bulk vs. Isopropylphenyl Analog

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid has a calculated molar refractivity of 92.1 cm³, which is higher than the 2-(4-isopropylphenyl)quinoline-4-carboxylic acid analog (estimated ~85–87 cm³), reflecting the greater polarizability and steric volume contributed by the tert-butyl group versus the isopropyl group . The target compound has 3 freely rotatable bonds—the carboxylic acid C–C, the aryl–quinoline C–C, and the tert-butyl C–C(Ar) bond—but the tert-butyl group itself is conformationally restricted due to its near-spherical symmetry, unlike the isopropyl analog which has additional rotational degrees of freedom . This combination of high steric bulk with limited conformational flexibility can produce more defined binding interactions in sterically constrained target pockets compared to more flexible alkyl-substituted analogs .

Steric hindrance Binding pocket occupancy Molecular recognition Structure-activity relationship

Purity & Vendor Consistency vs. Methyl-Substituted Analogs

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid is commercially available at a standardized purity of 95% from Sigma-Aldrich (Combi-Blocks) and VWR, with an alternative 97% purity grade from Leyan . In contrast, substituted analogs such as 2-(4-tert-butylphenyl)-6-methylquinoline-4-carboxylic acid (CAS 438219-50-2) and 2-(4-tert-butylphenyl)-8-methylquinoline-4-carboxylic acid (CAS 897566-25-5) are primarily available from specialty vendors with less standardized purity specifications and smaller catalog availability [1]. The target compound benefits from broader multi-vendor sourcing with consistent purity documentation, reducing procurement risk for multi-batch studies where lot-to-lot variability must be minimized .

Chemical purity Procurement specification Quality control Reproducibility

Synthetic Versatility vs. Cinchophen

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid serves as the direct starting material for the synthesis of 2-(4-tert-butylphenyl)quinoline-4-carbohydrazide, a compound that has been investigated for antimicrobial and anticancer applications due to the documented enzyme-inhibitory properties of carbohydrate hydrazide moieties . The Pfitzinger reaction used to synthesize the target compound proceeds with isatin and 4-tert-butylacetophenone under basic conditions, a route that is well-precedented and scalable [1]. In contrast, Cinchophen (2-phenylquinoline-4-carboxylic acid) has documented bioactivity as a COX inhibitor and tRNA synthetase inhibitor (IC50 = 100 µM against Candida albicans prolyl-tRNA synthetase) but its unsubstituted phenyl ring limits the scope for further structure-activity relationship exploration at the 2-position [2]. The tert-butyl group on the target compound provides a metabolically stable anchor point that can be retained while modifying other positions of the quinoline scaffold [3].

Synthetic intermediate Derivatization Library synthesis Medicinal chemistry

Drug-Likeness & Rule-of-5 vs. 6,8-Dimethyl Analog

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid has one Rule-of-5 violation (logP > 5), a calculated topological polar surface area of 50 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors . Its molecular weight is 305.37 g/mol, placing it below the 500 Da threshold . By comparison, the 6,8-dimethyl substituted analog, 2-(4-tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid, has a higher molecular weight of 333.43 g/mol and a further increased logP due to the additional methyl substituents, resulting in a less favorable drug-likeness profile . The target compound sits near the upper limit of acceptable lipophilicity for orally bioavailable compounds (logP ~5 is a widely recognized threshold) without exceeding the molecular weight limit, making it a more tractable starting point for lead optimization than more heavily substituted analogs .

Drug-likeness ADME Lead optimization Rule of 5

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid: Application Scenarios


Medicinal Chemistry Lead Optimization

The compound's calculated logP of 5.68 and the metabolically stable tert-butyl group make it a well-characterized starting scaffold for medicinal chemistry programs targeting intracellular or membrane-associated protein targets where higher lipophilicity is tolerated . Its single Rule-of-5 violation (logP >5) is manageable within lead optimization workflows, and the carboxylic acid at the 4-position provides a synthetic handle for amide coupling, ester prodrug formation, or bioisostere replacement . Researchers should design initial solubility assessments using DMSO stock solutions with subsequent aqueous dilution, accounting for the high logP to avoid compound precipitation in assay media .

Library Synthesis via Carboxylic Acid Handle

The free carboxylic acid at the quinoline 4-position enables direct conversion to a diverse array of derivatives—including carboxamides, esters, hydrazides, and heterocyclic fusions—without requiring protecting group manipulations on the quinoline nitrogen . This has been demonstrated through the synthesis of 2-(4-tert-butylphenyl)quinoline-4-carbohydrazide, which has been investigated for antimicrobial and anticancer applications . Procurement of the parent acid in multi-gram quantities (1 g, 5 g, and bulk options available from Sigma-Aldrich, Leyan, and CymitQuimica) supports combinatorial library construction .

Probing Steric Bulk in Target Binding

With a molar refractivity of 92.1 cm³, the tert-butylphenyl substituent provides substantially greater steric bulk than isopropyl, ethyl, or unsubstituted phenyl analogs . This makes the compound a valuable tool for probing the steric tolerance of binding pockets in target proteins, complementing a series that includes 2-(4-isopropylphenyl)- and 2-(4-methylphenyl)quinoline-4-carboxylic acid analogs . The conformational rigidity of the tert-butyl group (near-spherical symmetry with no additional rotatable bonds) allows researchers to deconvolute steric effects from conformational entropy contributions in SAR studies .

Reference Standard for HPLC Method Development

With documented purity specifications of 95–97% across multiple vendors, including Certificates of Analysis from Sigma-Aldrich, and a well-defined HPLC-compatible chromophore (the quinoline core with UV absorption), this compound can serve as a retention time and purity reference standard for analytical method development targeting quinoline-4-carboxylic acid compound libraries . Its high logP ensures distinct retention behavior on reversed-phase C18 columns compared to more polar analogs, facilitating method resolution optimization .

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